This compound can be classified under benzodiazoles, which are bicyclic compounds consisting of a benzene ring fused to an imidazole ring. Benzodiazoles are recognized for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The specific compound, 7-methyl-1H-1,3-benzodiazole-5-carbonitrile, is derived from modifications of the basic benzodiazole structure to enhance its biological efficacy or alter its chemical properties.
The synthesis of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile can be represented as follows:
The structure features a benzodiazole ring with a methyl group at position 7 and a carbonitrile group at position 5. This arrangement contributes to its chemical reactivity and biological properties.
7-Methyl-1H-1,3-benzodiazole-5-carbonitrile can participate in various chemical reactions:
These reactions are crucial for developing new derivatives with potential therapeutic applications.
The mechanism of action for compounds like 7-methyl-1H-1,3-benzodiazole-5-carbonitrile often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that these interactions can lead to significant biological effects, making them valuable in drug development.
The physical and chemical properties of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile include:
These properties influence its handling and application in laboratory settings.
7-Methyl-1H-1,3-benzodiazole-5-carbonitrile has several notable applications:
The benzimidazole nucleus (1,3-benzodiazole) represents one of medicinal chemistry's most privileged scaffolds, with a rich history spanning over seven decades of drug discovery. This bicyclic aromatic system, comprising a fusion of benzene and imidazole rings, first gained prominence with the development of thiabendazole in the 1960s as a broad-spectrum anthelmintic agent [6]. The subsequent decades witnessed an explosion of benzimidazole-containing therapeutics across diverse therapeutic areas, fundamentally transforming pharmaceutical landscapes. The 1980s marked a watershed moment with the introduction of omeprazole and related proton pump inhibitors, which revolutionized peptic ulcer disease treatment by targeting gastric H⁺/K⁺-ATPase [6]. This period also saw the emergence of astemizole (antihistamine), enviroxime (antiviral), and dacarbazine (antineoplastic), each leveraging the benzimidazole core as a structural foundation [6].
The evolutionary trajectory of benzimidazole drug discovery demonstrates a clear trend toward strategic substitution to enhance pharmacological properties. Early derivatives typically featured simple alkyl or aryl substituents, while modern iterations incorporate complex functionalizations designed for target specificity. The unsubstituted NH at position 1 remains a critical feature in many bioactive benzimidazoles due to its hydrogen-bonding capability, though N-alkylated variants like 1-methyl-1H-benzimidazole-5-carbonitrile (ChemSpider ID: 11498222) have demonstrated distinct pharmacological profiles [3]. This historical progression underscores the benzimidazole scaffold's remarkable adaptability, enabling its application across antiviral, antimicrobial, anticancer, and metabolic disease therapeutics through rational structural modulation.
In contemporary drug design, 1,3-benzodiazole derivatives serve as versatile pharmacophores due to their unique electronic properties and bioisosteric relationships with naturally occurring purines. The scaffold's planar configuration facilitates π-π stacking interactions with biological targets, while the pyrrolic nitrogen (position 1) and pyridinic nitrogen (position 3) provide distinct hydrogen bonding capabilities [6]. Modern pharmacophore design frequently incorporates benzimidazole units as: 1) bioisosteric replacements for indoles and purines, 2) metal-chelating moieties in enzyme inhibitors, and 3) rigid structural elements to constrain conformational flexibility.
The introduction of specific substituents dramatically enhances the pharmacological potential of benzimidazole derivatives. The cyano (nitrile) group at position 5 serves multiple critical functions in molecular design. Electronically, this strongly electron-withdrawing substituent modulates the aromatic system's electron density, enhancing hydrogen-bond accepting capacity. Sterically, its compact linear configuration (approximately 2.3 Å length) provides minimal steric encumbrance while participating in dipolar interactions [1]. Most significantly, the nitrile group serves as a versatile metabolic stability enhancer, reducing susceptibility to oxidative metabolism, and as a hydrogen-bond acceptor that can interact with serine residues in enzymatic active sites [2] [5].
The methyl group at position 7 offers complementary advantages. As a moderately electron-donating substituent, it subtly influences electron distribution across the heterocyclic system. Its strategic placement ortho to the NH group creates a steric microenvironment that may protect the pyrrolic nitrogen from metabolic conjugation reactions. Additionally, methyl groups frequently enhance lipophilicity parameters (increasing log P by approximately 0.5-0.7 units), improving membrane permeability while maintaining optimal solubility profiles [1]. This combination of electronic modulation and steric influence positions 7-methyl-1H-1,3-benzodiazole-5-carbonitrile as a structurally optimized variant for further pharmacological exploration.
Table 1: Key Chemical Identifiers for 7-Methyl-1H-1,3-benzodiazole-5-carbonitrile
Identifier | Value | Source/Reference |
---|---|---|
Systematic Name | 7-methyl-1H-1,3-benzodiazole-5-carbonitrile | [1] |
IUPAC Name | 7-methyl-1H-benzimidazole-5-carbonitrile | [1] |
CAS Registry Number | 952511-71-6 | [1] [2] |
Molecular Formula | C₉H₇N₃ | [1] [2] |
Molecular Weight | 157.17 g/mol | [2] |
InChI Key | GDCVXDBPFAXZQK-UHFFFAOYSA-N | [1] |
Physical Form | White to off-white powder | [1] |
Purity | ≥95% | [1] |
Storage Temperature | Room temperature | [1] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9